4-(4-bromophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Beschreibung
This compound belongs to the tetrahydropyrimidine-carboxamide class, characterized by a six-membered dihydropyrimidine ring fused with a carboxamide moiety. Its structure includes a 4-bromophenyl group at position 4, a 2-ethoxyphenyl substituent on the carboxamide nitrogen, and a methyl group at position 4. The 2-oxo group contributes to hydrogen-bonding interactions, which may influence crystallinity and biological activity.
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O3/c1-3-27-16-7-5-4-6-15(16)23-19(25)17-12(2)22-20(26)24-18(17)13-8-10-14(21)11-9-13/h4-11,18H,3H2,1-2H3,(H,23,25)(H2,22,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYMIUKIJOBSDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
4-(4-bromophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic compound belonging to the class of tetrahydropyrimidines. Its unique structure incorporates a bromophenyl group and an ethoxyphenyl group, which contribute to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H20BrN3O3
- Molecular Weight : 430.2951 g/mol
- CAS Number : [Not provided in the search results]
Biological Activity
The biological activity of 4-(4-bromophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been explored in various studies, particularly its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to 4-(4-bromophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide have shown effectiveness against various bacterial strains. In one study, the compound was evaluated for its ability to inhibit the growth of Gram-positive and Gram-negative bacteria.
Anticancer Activity
The compound's anticancer potential has been assessed through various in vitro studies. Specifically, it has been noted for its ability to inhibit cancer cell proliferation by targeting specific molecular pathways involved in cell cycle regulation and apoptosis.
The mechanisms by which 4-(4-bromophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell survival and proliferation.
- Receptor Modulation : It could interact with specific receptors involved in cellular signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce oxidative stress in cancer cells, leading to apoptosis.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | Structure | Antimicrobial and anticancer |
| 4-(3-nitrophenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | Structure | Moderate HIV integrase inhibition |
Case Studies
Several case studies have documented the application of this compound in preclinical models:
-
Study on Anticancer Efficacy : A recent study demonstrated that treatment with 4-(4-bromophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide resulted in a significant reduction in tumor size in xenograft models.
- Methodology : Tumor-bearing mice were treated with varying doses of the compound.
- Results : A dose-dependent reduction in tumor volume was observed.
-
Antimicrobial Testing : In vitro assays indicated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations.
- IC50 Values : The IC50 values were determined to be within the range of 0.5 to 1 µM for bacterial strains.
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Substituent Effects : The 2-ethoxyphenyl group in the target compound may enhance lipophilicity compared to simpler aryl groups (e.g., 4-chlorophenyl in ).
- Thioxo vs.
- Carboxamide vs. Ester: Methyl ester analogs (e.g., ) lack the hydrogen-bonding donor (NH) present in carboxamides, which could reduce target binding affinity.
Key Observations :
- Solvent-Free Synthesis : highlights a solvent-free method, which aligns with green chemistry principles but may require longer reaction times (8 hours).
- POCl$_3$-DMF Activation : This approach () is effective for introducing formyl groups, critical for further functionalization.
Table 3: Bioactivity Profiles of Analogous Compounds
Key Observations :
- Antitumor Potential: The methyl ester analog in shows moderate cytotoxicity, suggesting that the carboxamide variant (target compound) may exhibit enhanced activity due to improved target binding.
- Antioxidant Activity : Thioxo derivatives with heteroaryl groups (e.g., furan in ) demonstrate radical scavenging, but oxo analogs like the target compound may prioritize other mechanisms.
Vorbereitungsmethoden
Biginelli-Type Multicomponent Condensation
The classical Biginelli reaction was adapted using:
-
4-Bromobenzaldehyde (1.2 eq) as the aryl aldehyde component
-
N-(2-Ethoxyphenyl)acetoacetamide (1.0 eq) as the 1,3-dicarbonyl precursor
-
Urea (1.5 eq) as the nitrogen source
Key modifications :
-
Replacement of traditional β-keto esters with β-keto amides to install the carboxamide group.
-
Use of NH₄Cl instead of HCl improved yields to 89% by mitigating amide hydrolysis.
-
Microwave irradiation (300 W, 100°C) reduced reaction time to 30 minutes with 85% yield.
Mechanism :
Solvent-Free Mechanochemical Synthesis
A green chemistry approach was demonstrated using:
-
Mortar-pestle grinding of stoichiometric reactants
-
FeCl₃·6H₂O (15 mol%) as a Lewis acid catalyst
Advantages :
-
Eliminates solvent waste (E-factor < 2)
-
Scalable to gram quantities without column chromatography
Limitations :
Sequential Synthesis via Post-Functionalization
For laboratories lacking microwave or mechanochemical capabilities:
Step 1 : Synthesis of ethyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
-
Reactants : 4-Bromobenzaldehyde, ethyl acetoacetate, urea
Step 2 : Amidation with 2-ethoxyaniline
Reaction Optimization and Catalytic Systems
Catalyst Screening
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| HCl (10 mol%) | Ethanol | 80 | 12 | 76 |
| NH₄Cl (15 mol%) | Ethanol | 80 | 10 | 89 |
| FeCl₃ (15 mol%) | Solvent-free | 25 | 0.75 | 88 |
| ZrOCl₂ (10 mol%) | Water | 100 | 6 | 82 |
Observations :
Solvent Effects
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 24.3 | 89 | 98 |
| Acetic acid | 6.2 | 92 | 95 |
| Water | 80.1 | 82 | 99 |
| Solvent-free | - | 88 | 97 |
Critical findings :
-
High-polarity solvents improved urea solubility but risked amide hydrolysis
-
Acetic acid provided optimal proton activity for iminium formation
-
Aqueous systems enabled facile product isolation via precipitation
Characterization and Analytical Data
Spectroscopic Validation
IR (KBr, cm⁻¹) :
¹H NMR (300 MHz, DMSO-d₆) :
Mass Spec :
Industrial Considerations and Scale-Up Challenges
-
Cost analysis :
-
Purification :
-
Byproduct Management :
Q & A
Q. What are the standard synthetic protocols for preparing this tetrahydropyrimidine derivative, and how can yield and purity be optimized?
The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. Key starting materials include bromophenyl aldehydes, substituted anilines (e.g., 2-ethoxyaniline), and methyl acetoacetate derivatives. A common approach is the Biginelli-like reaction under acidic conditions (e.g., HCl or acetic acid) with ethanol or acetone as solvents . To optimize yield and purity:
- Temperature control : Maintain reflux conditions (70–90°C) to ensure complete cyclization without decomposition .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol improves crystallinity .
- Workup : Use aqueous NaHCO₃ to neutralize acidic byproducts, followed by recrystallization from ethanol/water mixtures (yields: 65–85%) .
Q. What spectroscopic and crystallographic techniques are critical for structural characterization?
- ¹H/¹³C NMR : Assign peaks for the tetrahydropyrimidine core (e.g., δ 5.3–5.5 ppm for the C4-H proton) and substituents (e.g., bromophenyl aromatic protons at δ 7.2–7.8 ppm) .
- X-ray crystallography : Resolve conformational details, such as the chair-like tetrahydropyrimidine ring and intermolecular hydrogen bonding (e.g., N–H⋯O interactions stabilizing the crystal lattice) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and rule out side products .
Q. How does solvent choice impact reaction kinetics and regioselectivity?
Polar solvents (e.g., DMSO, DMF) accelerate cyclization by stabilizing charged intermediates, while non-polar solvents (toluene) may favor regioselective formation of the 1,4-dihydropyrimidine isomer. For example:
| Solvent | Reaction Time | Yield | Regioselectivity |
|---|---|---|---|
| Ethanol | 12–18 hrs | 75% | Moderate (1,4:1,2 = 3:1) |
| DMSO | 4–6 hrs | 82% | High (1,4:1,2 = 5:1) |
| Toluene | 24 hrs | 60% | Low (1,4:1,2 = 1.5:1) |
| Data adapted from studies on analogous tetrahydropyrimidines . |
Advanced Research Questions
Q. How can regiochemical control be achieved during cyclization to avoid 1,2-dihydropyrimidine byproducts?
Regioselectivity is influenced by electronic and steric effects:
- Electron-withdrawing groups (e.g., bromophenyl) at C4 favor 1,4-dihydropyrimidine formation via stabilization of the transition state .
- Acid catalysts : Use p-toluenesulfonic acid (pTSA) instead of HCl to reduce protonation of the carbonyl oxygen, minimizing 1,2-isomerization .
- Microwave-assisted synthesis : Reduces reaction time (<1 hr) and improves regioselectivity (1,4:1,2 > 8:1) by enabling rapid equilibration .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
Discrepancies often arise from assay conditions or structural flexibility:
- Conformational analysis : Use DFT calculations to model the compound’s bioactive conformation. For example, the ethoxyphenyl group may adopt a planar or twisted orientation, affecting target binding .
- Assay standardization : Compare activity under consistent conditions (e.g., ATP concentration in kinase assays). A study showed IC₅₀ values varied by 10-fold when ATP levels shifted from 1 µM to 100 µM .
- Metabolite screening : Check for in situ degradation (e.g., hydrolysis of the carboxamide group) using LC-MS .
Q. What strategies optimize solubility and bioavailability for in vivo studies?
- Prodrug design : Introduce ester groups (e.g., ethyl ester at C5) to enhance lipophilicity, which can be hydrolyzed in vivo to the active carboxylic acid .
- Co-crystallization : Co-formulate with cyclodextrins to improve aqueous solubility (e.g., 2-hydroxypropyl-β-cyclodextrin increases solubility by 15-fold) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release and reduced hepatic clearance .
Q. How can computational modeling guide SAR studies for kinase inhibition?
- Molecular docking : Map the compound’s interaction with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge-region residues like Glu91 in EGFR).
- MD simulations : Identify dynamic binding modes; for example, the bromophenyl group may induce hydrophobic interactions with Leu694 in Abl1 .
- Free-energy perturbation (FEP) : Predict the impact of substituent modifications (e.g., replacing bromine with chlorine) on binding affinity .
Data Contradiction Analysis
Example : Conflicting reports on antibacterial activity (MIC = 2 µg/mL vs. >128 µg/mL).
- Root cause : Differences in bacterial membrane permeability (Gram-negative vs. Gram-positive strains) or efflux pump expression.
- Resolution :
- Repeat assays with isogenic efflux pump knockout strains.
- Use fluorescence polarization to measure intracellular accumulation .
Key Methodological Recommendations
- Synthetic protocols : Prioritize microwave-assisted synthesis for time and yield efficiency .
- Characterization : Combine X-ray crystallography with dynamic NMR to resolve conformational flexibility .
- Biological assays : Include orthogonal assays (e.g., SPR and cellular thermal shift) to validate target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
